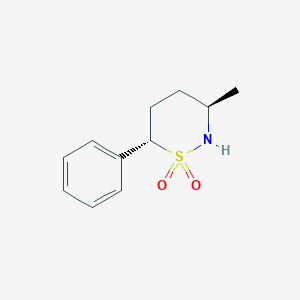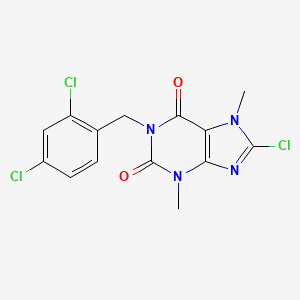
3-Isopropyl-1H-indazole-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-1H-indazole-7-carbonitrile: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by functional group modifications . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropyl-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-1H-indazole-7-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Isopropyl-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-3-carbonitrile: Similar structure but lacks the isopropyl group.
2H-Indazole-3-carbonitrile: Different tautomeric form with similar functional groups.
3-Methyl-1H-indazole-7-carbonitrile: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: 3-Isopropyl-1H-indazole-7-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile .
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-propan-2-yl-2H-indazole-7-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7(2)10-9-5-3-4-8(6-12)11(9)14-13-10/h3-5,7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
LVDLHRLIKODRNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C=CC=C(C2=NN1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


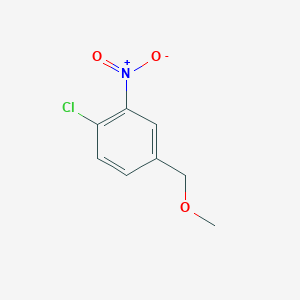
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)

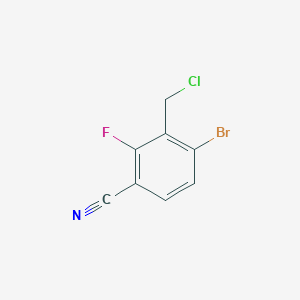
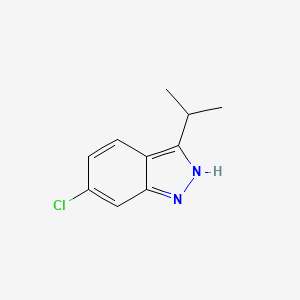
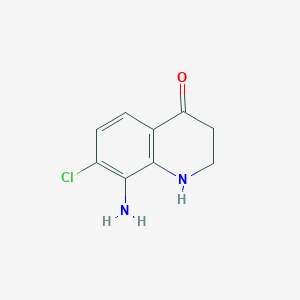
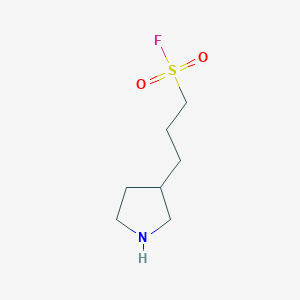

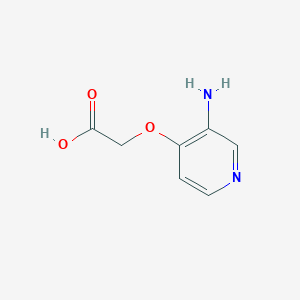
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
